N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide: is a synthetic organic compound with the molecular formula C24H23Cl2NO2 and a molecular weight of 428.35 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom and a 2,4-dichlorophenoxy group attached to the butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone. This can be achieved through the reaction of 4-bromobutanoyl chloride with an appropriate amine under basic conditions.
Introduction of the 2,4-Dichlorophenoxy Group: The next step involves the introduction of the 2,4-dichlorophenoxy group. This can be done through a nucleophilic substitution reaction where the 4-bromobutanamide reacts with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
N-Benzylation: The final step involves the N-benzylation of the amide nitrogen.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenoxy derivatives.
Scientific Research Applications
N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-4-chlorobenzenesulfonamide
- N,N-dibenzyl-4-(2,4-dichlorophenoxy)butyramide
- N,N-dibenzyl-4-(2,4-dichlorophenoxy)acetate
Uniqueness
N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific structural features, including the presence of two benzyl groups and a 2,4-dichlorophenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c25-21-13-14-23(22(26)16-21)29-15-7-12-24(28)27(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17-18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBMEBXUIZRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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